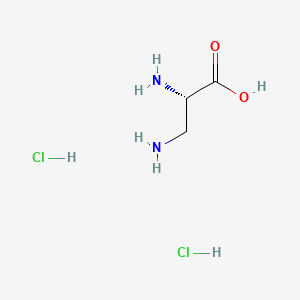

(S)-2,3-Diaminopropanoic acid dihydrochloride

Description

Properties

IUPAC Name |

(2S)-2,3-diaminopropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEJBZICQABABM-JIZZDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678753 | |

| Record name | 3-Amino-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19777-68-5 | |

| Record name | 3-Amino-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,3-diaminopropanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-2,3-Diaminopropanoic acid dihydrochloride, also known as L-2,3-diaminopropionic acid dihydrochloride, is a non-proteinogenic amino acid derivative with significant biological activity. This compound has garnered attention due to its role as a competitive inhibitor of cystathionase, an enzyme critical in the transsulfuration pathway of amino acids. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

- Chemical Formula : C₃H₈N₂O₂·2HCl

- Molecular Weight : Approximately 140.57 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water

Inhibition of Cystathionase

This compound acts primarily as a competitive inhibitor of cystathionase. This inhibition affects the metabolism of sulfur-containing amino acids, which can have implications in metabolic disorders. Kinetic studies have quantitatively analyzed its inhibition effects, providing insights into its mechanism of action and potential therapeutic roles in conditions related to sulfur metabolism.

Neurotoxicity and Related Compounds

This compound is structurally related to neurotoxic amino acids such as β-N-oxalyl-L-α,β-diaminopropionic acid (ODAP), which is produced from L-2,3-diaminopropionic acid. Research indicates that while this compound itself may not exhibit neurotoxicity, its derivatives can lead to neurotoxic effects when present in certain concentrations, particularly in the context of dietary intake from specific legumes like Lathyrus sativus .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reductive Amination : Utilizing d-serine aldehyde derivatives with primary amines.

- Chemical Modification : Conversion of protected intermediates through selective oxidation and methylation processes .

Case Studies and Research Findings

- Kinetic Studies on Cystathionase Inhibition :

-

Comparative Analysis with Structural Analogues :

- Research comparing this compound with other similar compounds highlighted its unique stereochemistry and stronger inhibitory effects on cystathionase . This specificity enhances its applicability in biochemical research.

Applications

Given its biological activity, this compound has potential applications in:

- Metabolic Disorder Research : Understanding sulfur amino acid metabolism.

- Drug Development : As a lead compound for developing inhibitors targeting cystathionase.

- Neuropharmacology : Investigating the effects of related neurotoxic compounds derived from dietary sources.

Comparative Table of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-2,3-Diaminopropionic Acid Hydrochloride | C₃H₈N₂O₂·HCl | Naturally occurring form; used in protein synthesis |

| DL-2,3-Diaminopropionic Acid Hydrochloride | C₃H₈N₂O₂·HCl | Racemic mixture; applicable in peptide synthesis |

| 3-Amino-DL-alanine Monohydrochloride | C₃H₈N₂O₂·HCl | Commonly used in research settings |

Comparison with Similar Compounds

2,3-Diaminobutanoic Acid

- Structure: Features a four-carbon chain with amino groups at C2 and C3.

- Biosynthesis: Formed via PLP-dependent enzymes (e.g., VioB in viomycin biosynthesis) through a Michael addition mechanism similar to (S)-2,3-diaminopropanoic acid .

- Applications: Found in viomycin and capreomycin, antibiotics targeting tuberculosis. Unlike (S)-2,3-diaminopropanoic acid, its longer carbon chain enhances binding specificity to bacterial ribosomes .

α,β-Diaminopropionic Acid (Dap)

- Structure: Non-chiral variant (racemic mixture) of (S)-2,3-diaminopropanoic acid.

- Stability : Prone to racemization during acidic hydrolysis, particularly in peptides linked to L-3-hydroxyvaline residues, forming oxazoline intermediates . In contrast, the (S)-enantiomer retains stereochemical integrity under similar conditions due to steric and electronic stabilization .

- Molecular Weight: Lower (140.57 g/mol for monohydrochloride vs. 177.04 g/mol for dihydrochloride (S)-enantiomer) .

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Structure: Five-carbon chain with amino groups at C2 and C5, terminated by an amide group.

- Physicochemical Properties: Molar mass = 204.1 g/mol; higher hydrophobicity compared to (S)-2,3-diaminopropanoic acid due to the extended aliphatic chain .

- Safety Profile: Limited toxicological data, but requires handling precautions (e.g., chemical-resistant gloves) due to incompatibility with strong oxidizers .

Capreomycidine

- Structure: Cyclic β-amino acid with a guanidino group, derived from (S)-2,3-diaminopropanoic acid via intramolecular conjugate addition .

- Biosynthesis: Synthesized by PLP-dependent enzyme VioD in viomycin, contrasting with the Michael addition pathway of (S)-2,3-diaminopropanoic acid .

- Function : Critical for the antimycobacterial activity of capreomycin.

(2R,6S,7R)-2,6-Diamino-7-Hydroxyazelaic Acid

- Structure: Nine-carbon chain with amino and hydroxyl groups; exclusive to edeines .

- Comparison: Longer chain and hydroxyl group enhance solubility in polar solvents compared to (S)-2,3-diaminopropanoic acid. No reported synthetic methods, unlike the commercially available (S)-2,3-diaminopropanoic acid dihydrochloride .

Mechanistic and Functional Insights

- Racemization in Peptides: (S)-2,3-Diaminopropanoic acid resists racemization under acidic hydrolysis unless adjacent to L-3-hydroxyvaline, which stabilizes carbocation intermediates .

- Antibiotic Specificity: The shorter chain of (S)-2,3-diaminopropanoic acid allows tighter integration into peptide backbones of edeines, whereas capreomycidine’s cyclic structure enhances target binding in viomycin .

Preparation Methods

Reductive Amination Approach

A widely documented method for synthesizing L-Dap derivatives begins with D-serine, leveraging its inherent chirality to avoid racemization. The process involves converting D-serine into an aldehyde intermediate, followed by reductive amination to install the second amino group.

Step 1: Preparation of the Weinreb–Nahm Amide

D-Serine is first protected at the α-amino group with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and at the hydroxyl group with a tert-butyl ether. The resulting Nα-Fmoc-O-tert-butyl-D-serine undergoes reaction with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb–Nahm amide. This intermediate facilitates controlled reduction to the aldehyde stage without over-reduction.

Step 2: Reductive Amination

The aldehyde intermediate is subjected to Ti(OiPr)₄-assisted reductive amination with primary amines or sulfonamides. For example, benzylamine or p-toluenesulfonamide reacts with the aldehyde in the presence of sodium cyanoborohydride, yielding 2,3-diaminopropanol derivatives. Titanium(IV) isopropoxide acts as a Lewis acid, stabilizing the imine intermediate and preventing Fmoc deprotection.

Table 1: Reductive Amination Yields with Selected Reagents

| Reagent | Product Structure | Yield (%) |

|---|---|---|

| Benzylamine | Fmoc-NH-(CH₂)₂-NHBn | 92 |

| p-Toluenesulfonamide | Fmoc-NH-(CH₂)₂-NHTs | 82 |

| 4-Nitrobenzenesulfonamide | Fmoc-NH-(CH₂)₂-NHNs | 85 |

Oxidation of 2,3-Diaminopropanols

The alcohol moiety of the 2,3-diaminopropanol intermediates is oxidized to a carboxylic acid using trichloroisocyanuric acid (TCCA) and catalytic (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This step converts the propanol backbone into the target propanoic acid structure while preserving stereochemistry.

Key Reaction Conditions

-

Solvent: Dichloromethane/water biphasic system.

-

Oxidizing Agent: TCCA (1.2 equiv).

-

Catalyst: TEMPO (0.1 equiv).

-

Temperature: 0°C to room temperature.

-

Yield: 85–90% after purification.

Formation of the Dihydrochloride Salt

The final step involves deprotection of the Fmoc and sulfonamide groups, followed by salt formation:

-

Fmoc Removal: Treatment with 20% piperidine in dimethylformamide (DMF) cleaves the base-labile Fmoc group.

-

Sulfonamide Deprotection: p-Toluenesulfonyl (Ts) groups are removed via hydrolysis with 6 M HCl at 110°C for 12 hours.

-

Salt Formation: The free diamine is treated with excess hydrochloric acid in ethanol, precipitating L-Dap·2HCl as a crystalline solid.

Table 2: Deprotection and Salt Formation Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Fmoc Deprotection | 20% piperidine/DMF, 30 min | Quantitative |

| Ts Group Removal | 6 M HCl, 110°C, 12 h | 95 |

| HCl Salt Precipitation | Ethanol/HCl, 0°C, 2 h | 90 |

Alternative Preparation Methods

Enzymatic Synthesis

Although less documented, enzymatic routes using serine racemases or transaminases have been explored to generate L-Dap derivatives. These methods face challenges in scalability and substrate specificity but offer potential for green chemistry applications.

Resolution of Racemic Mixtures

Classical resolution using chiral auxiliaries (e.g., tartaric acid) has been reported for racemic 2,3-diaminopropanoic acid. However, this method is inefficient compared to stereospecific synthesis from D-serine.

Analytical Characterization

Critical quality control metrics for L-Dap·2HCl include:

-

HPLC Purity: ≥95% (C18 column, 0.1% TFA in water/acetonitrile).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra match expected shifts for the (S)-configuration.

-

Mass Spectrometry: [M+H]⁺ = 135.1 (free base), [M+2HCl] = 207.0.

Applications and Derivatives

L-Dap·2HCl serves as a precursor for:

Q & A

Basic Question: What is the structural significance of (S)-2,3-Diaminopropanoic Acid Dihydrochloride in biochemical research?

Answer:

The compound features a chiral center at the second carbon (S-configuration) and two amino groups on adjacent carbons, enabling unique reactivity in peptide synthesis and enzyme interactions. The dihydrochloride salt enhances solubility in aqueous solutions, critical for in vitro assays. Its stereospecificity allows for precise studies in asymmetric catalysis and biomolecular recognition .

Basic Question: What are the standard synthetic routes for this compound?

Answer:

The synthesis involves:

Starting Material : (S)-2,3-Diaminopropanol.

Reaction with HCl : Dissolved in a polar solvent (e.g., ethanol), followed by stoichiometric addition of HCl to form the dihydrochloride salt.

Purification : Recrystallization in ethanol/water mixtures to achieve >98% purity .

Key Conditions :

- Temperature: 0–5°C to minimize side reactions.

- pH control: Maintain acidic conditions (pH < 2) during precipitation.

Advanced Question: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

Contradictions arise due to limited toxicological studies (as noted in safety data sheets) . Methodological approaches include:

- In vitro assays : Use hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀ values).

- In vivo models : Rodent studies with controlled dosing (e.g., 50–200 mg/kg) to evaluate acute/chronic effects.

- Analytical validation : LC-MS/MS quantification of metabolites to rule out impurities .

Advanced Question: What experimental strategies mitigate racemization of (S)-2,3-Diaminopropanoic Acid in peptide synthesis?

Answer:

Racemization occurs during acidic hydrolysis or coupling reactions. Mitigation strategies:

- Chiral analysis : Use circular dichroism (CD) or chiral HPLC to monitor enantiopurity .

- Reaction optimization :

Basic Question: How is this compound characterized analytically?

Answer:

Advanced Question: What role does this compound play in antibiotic mechanisms?

Answer:

In edeine antibiotics, the (S)-2,3-Diaminopropanoic Acid residue disrupts bacterial ribosome function by binding to 16S rRNA. Key findings:

- Mechanism : Forms hydrogen bonds with rRNA bases (e.g., G693), inhibiting translation.

- Structure-activity : The S-configuration is critical; racemic mixtures show reduced efficacy .

Experimental validation : - MIC assays against E. coli (MIC = 2 µg/mL for pure S-enantiomer).

- X-ray crystallography of ribosome-ligand complexes .

Basic Question: How is this compound utilized in metabolic pathway studies?

Answer:

As an endogenous metabolite, it serves as a precursor in:

- Polyamine biosynthesis : Converted to spermidine via decarboxylation.

- Nitrogen metabolism : Acts as a nitrogen donor in plant systems.

Key applications : - Isotopic labeling (¹³C/¹⁵N) to trace metabolic flux .

- Knockout models to study auxotrophy in microbial systems .

Advanced Question: What are the challenges in quantifying this compound in biological matrices?

Answer:

Challenges include low abundance and matrix interference. Solutions:

- Sample prep : Deproteinization with acetonitrile, followed by SPE cleanup.

- Detection : Derivatization with dansyl chloride for enhanced fluorescence (LOD = 0.1 ng/mL) .

- Validation : Spike-recovery experiments (85–115% recovery in plasma) .

Basic Question: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Desiccated at 2–8°C to prevent hydrolysis .

Advanced Question: How to design a pharmacokinetic study for this compound?

Answer:

Study Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.